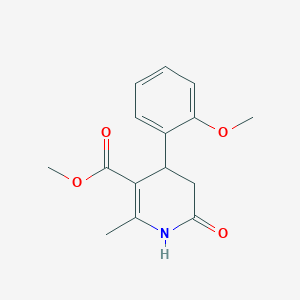
(4-methoxy-3-biphenylyl)(4-pyridinylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-methoxy-3-biphenylyl)(4-pyridinylmethyl)amine, also known as MPOBA, is a chemical compound that has been studied extensively for its potential applications in scientific research. MPOBA is a member of the class of compounds known as arylalkylamines, which are known to have a wide range of biological activities.
Mécanisme D'action
(4-methoxy-3-biphenylyl)(4-pyridinylmethyl)amine acts as a selective and potent agonist for TAAR1, which is a G protein-coupled receptor that is expressed in the brain. Activation of TAAR1 by (4-methoxy-3-biphenylyl)(4-pyridinylmethyl)amine leads to the inhibition of dopamine uptake and the release of other neurotransmitters such as serotonin and norepinephrine.
Biochemical and Physiological Effects:
(4-methoxy-3-biphenylyl)(4-pyridinylmethyl)amine has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase locomotor activity in mice and to induce hypothermia in rats. It has also been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-methoxy-3-biphenylyl)(4-pyridinylmethyl)amine in lab experiments is its selectivity for TAAR1, which allows for the study of the specific effects of TAAR1 activation. However, one limitation is that (4-methoxy-3-biphenylyl)(4-pyridinylmethyl)amine is a relatively new compound and its long-term effects are not yet fully understood.
Orientations Futures
Future research on (4-methoxy-3-biphenylyl)(4-pyridinylmethyl)amine could focus on its potential applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, further studies could be conducted to investigate the long-term effects of (4-methoxy-3-biphenylyl)(4-pyridinylmethyl)amine on the brain and its potential for addiction and abuse.
In conclusion, (4-methoxy-3-biphenylyl)(4-pyridinylmethyl)amine is a chemical compound that has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience. Its selectivity for TAAR1 makes it a valuable tool for studying the specific effects of TAAR1 activation. Future research on (4-methoxy-3-biphenylyl)(4-pyridinylmethyl)amine could lead to new treatments for neurological disorders and a better understanding of the long-term effects of TAAR1 activation.
Méthodes De Synthèse
The synthesis of (4-methoxy-3-biphenylyl)(4-pyridinylmethyl)amine involves the reaction of 4-methoxy-3-biphenylcarbaldehyde with 4-pyridinecarboxaldehyde in the presence of sodium triacetoxyborohydride. The resulting product is then purified using column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
(4-methoxy-3-biphenylyl)(4-pyridinylmethyl)amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective and potent agonist for the trace amine-associated receptor 1 (TAAR1), a receptor that is expressed in the brain and is involved in the regulation of neurotransmitter release.
Propriétés
IUPAC Name |
2-methoxy-5-phenyl-N-(pyridin-4-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-22-19-8-7-17(16-5-3-2-4-6-16)13-18(19)21-14-15-9-11-20-12-10-15/h2-13,21H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMNMWILIWCQIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5136226.png)
![N-(2,5-dimethylphenyl)-2-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B5136228.png)
![5-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}isophthalic acid](/img/structure/B5136234.png)
![1-(4-methoxyphenyl)-3-[(4-methyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione](/img/structure/B5136241.png)
![5-({[3-(dimethylamino)phenyl]amino}methylene)-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5136244.png)


![4-chloro-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)benzamide](/img/structure/B5136270.png)

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5136291.png)
![1-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzene](/img/structure/B5136294.png)
![methyl 4-(3-{(2-furylmethyl)[(methylamino)carbonothioyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5136309.png)
![7-(4-acetylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5136311.png)